

Uramil Synthesis: Reduction of Nitrobarbituric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Uramil*

Cat. No.: B086671

[Get Quote](#)

The most common and reliable laboratory method for synthesizing **uramil** is through the reduction of nitrobarbituric acid. This process typically employs a metal catalyst in an acidic medium. The following data and protocol are based on a verified procedure from Organic Syntheses.

Quantitative Data Summary

For clarity and comparative purposes, the key quantitative parameters for the synthesis of **uramil** via the reduction of nitrobarbituric acid are summarized in the table below.

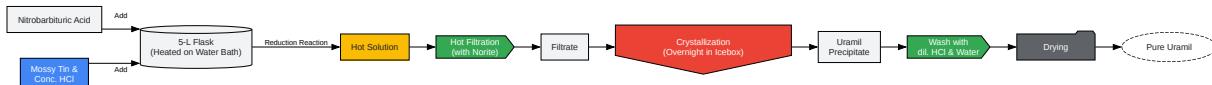
Parameter	Value
Starting Material	
Nitrobarbituric Acid	100 g (0.44 mole)
Reagents	
Mossy Tin	250 g (2.1 gram atoms)
Concentrated Hydrochloric Acid	~3.6 L
Reaction Conditions	
Temperature	Boiling water bath
Reaction Time	Until yellow color disappears
Product	
Uramil (5-aminobarbituric acid)	Data not explicitly provided in abstract

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of **uramil** from nitrobarbituric acid.[\[1\]](#)

Materials:

- 5-L flask
- Nitrobarbituric acid
- Mossy tin
- Concentrated hydrochloric acid
- Norite (activated carbon)
- Sintered-glass funnel
- Büchner funnel


- Ice bath
- Desiccator with concentrated sulfuric acid
- Desiccator with 40% sodium hydroxide

Procedure:

- In a 5-L flask, combine 100 g (0.44 mole) of nitrobarbituric acid with 600 cc of concentrated hydrochloric acid.
- Heat the mixture on a boiling water bath.
- To the hot mixture, gradually add 250 g (2.1 gram atoms) of mossy tin over a period of approximately 30 minutes.
- Continue heating until the yellow color of the nitrobarbituric acid disappears.
- Add approximately 3 L more of concentrated hydrochloric acid and heat until all the solid material dissolves.
- Add Norite to the hot solution and filter the mixture through a sintered-glass funnel.
- Allow the filtrate to stand in an icebox overnight to precipitate the **uramil**.
- Collect the precipitated **uramil** on a filter and wash it thoroughly with dilute hydrochloric acid, followed by a final wash with water.
- To recover additional product, concentrate the filtrate under reduced pressure to about 1 L and cool it overnight.
- Collect the second crop of **uramil** on a Büchner funnel and combine it with the first batch.
- Dry the **uramil** in a desiccator over concentrated sulfuric acid, and then transfer it to a desiccator containing 40% sodium hydroxide to remove any residual hydrochloric acid.

Synthesis Pathway Visualization

The following diagram illustrates the workflow for the synthesis of **uramil** via the reduction of nitrobarbituric acid.

[Click to download full resolution via product page](#)

Uramil Synthesis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Uramil Synthesis: Reduction of Nitrobarbituric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086671#uramil-synthesis-pathways-for-laboratory-use\]](https://www.benchchem.com/product/b086671#uramil-synthesis-pathways-for-laboratory-use)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com